molecular formula C5H6N2O3 B13329214 3-(1,2,4-Oxadiazol-5-yl)propanoic acid

3-(1,2,4-Oxadiazol-5-yl)propanoic acid

Cat. No.: B13329214
M. Wt: 142.11 g/mol
InChI Key: QJXCIZKFEDGEPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,2,4-Oxadiazol-5-yl)propanoic acid is a heterocyclic carboxylic acid featuring a 1,2,4-oxadiazole ring linked to a propanoic acid moiety via a methylene bridge. The oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, imparts unique electronic and steric properties, making this compound and its derivatives valuable in medicinal chemistry and materials science. Substituents at the 3-position of the oxadiazole ring significantly influence its physicochemical and biological behavior, enabling diverse applications ranging from enzyme inhibitors to antimicrobial agents .

Properties

Molecular Formula

C5H6N2O3

Molecular Weight

142.11 g/mol

IUPAC Name

3-(1,2,4-oxadiazol-5-yl)propanoic acid

InChI

InChI=1S/C5H6N2O3/c8-5(9)2-1-4-6-3-7-10-4/h3H,1-2H2,(H,8,9)

InChI Key

QJXCIZKFEDGEPG-UHFFFAOYSA-N

Canonical SMILES

C1=NOC(=N1)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,2,4-oxadiazol-5-yl)propanoic acid typically involves the cyclization of an amidoxime with an appropriate carboxylic acid derivative. One common method is the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation to form the oxadiazole ring . The reaction is usually carried out in a suitable solvent such as tetrahydrofuran (THF) at room temperature with the aid of a base like tetrabutylammonium fluoride (TBAF) .

Industrial Production Methods

Industrial production methods for 3-(1,2,4-oxadiazol-5-yl)propanoic acid are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1,2,4-Oxadiazol-5-yl)propanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but often involve solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction could produce hydroxylated derivatives. Substitution reactions can introduce various functional groups onto the oxadiazole ring, leading to a wide range of derivatives .

Mechanism of Action

The mechanism of action of 3-(1,2,4-oxadiazol-5-yl)propanoic acid varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways involved can include binding to active sites, disrupting cellular processes, or inducing oxidative stress in pathogens .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(1,2,4-oxadiazol-5-yl)propanoic acid derivatives based on substituent variations, synthetic yields, physicochemical properties, and biological activities.

Physicochemical Properties

  • Solubility: Electron-withdrawing groups (e.g., pyridinyl) reduce solubility in organic solvents but improve aqueous solubility. Alkoxy groups (e.g., methoxy, ethoxy) enhance polarity and solubility in polar solvents like methanol or DMSO .
  • Melting Points :
    • Pyridin-2-yl derivative: 160–162°C .
    • Pyridin-3-yl derivative: Crystallizes in an orthorhombic system (space group Pna21) with a unit cell volume of 979.2 ų .
  • Structural Conformation :
    • Planar conformations (e.g., pyridin-3-yl derivative) stabilize π-π interactions in crystal packing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.